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Compound of Interest

Compound Name: BI-1230

Cat. No.: B1666951 Get Quote

Disclaimer: Publicly available scientific literature and pharmacological databases do not identify

BI-1230 as an inhibitor of mTORC1. Instead, extensive research characterizes BI-1230 as a

potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, a

critical enzyme for viral replication. This document provides a comprehensive technical

overview of the selectivity profile of BI-1230 against its designated target and outlines relevant

experimental methodologies. Additionally, in recognition of the interest in mTORC1, a general

overview of the mTOR signaling pathway and standard protocols for assessing mTORC1

inhibition are provided for informational purposes.

BI-1230 Selectivity Profile
BI-1230 demonstrates high potency against its target, the HCV NS3/4A protease, with

significant selectivity over other proteases. The following table summarizes the available

quantitative data on the inhibitory activity of BI-1230.

Target Enzyme IC50/Ki Value Notes

HCV NS3/4A Protease ~1-10 nM
Potent inhibitor of viral

replication.

Other Serine/Cysteine

Proteases
High µM to mM

Highly selective against other

serine and cysteine proteases.
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HCV NS3/4A Protease Inhibition Assay (General
Protocol)
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to

determine the in vitro potency of inhibitors against the HCV NS3/4A protease.

1. Materials and Reagents:

Recombinant HCV NS3/4A protease

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-

glucopyranoside

Test compound (BI-1230) serially diluted in DMSO

384-well black microplates

Fluorescence plate reader

2. Procedure:

Prepare serial dilutions of BI-1230 in DMSO. Further dilute the compound in Assay Buffer to

the desired final concentrations.

Add a defined amount of the HCV NS3/4A protease to each well of the 384-well plate

containing the diluted inhibitor or DMSO control.

Incubate the enzyme-inhibitor mixture at room temperature for a specified period (e.g., 15-30

minutes) to allow for binding.

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with

excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation

and 490 nm emission for Edans/Dabcyl).
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Record fluorescence measurements at regular intervals for a defined period (e.g., 30-60

minutes).

Calculate the initial reaction rates from the linear portion of the fluorescence versus time

curves.

Determine the IC50 values by plotting the percent inhibition (relative to the DMSO control)

against the logarithm of the inhibitor concentration and fitting the data to a four-parameter

logistic equation.

mTORC1 Kinase Assay (General Protocol -
LanthaScreen™ TR-FRET Assay)
This protocol describes a general method for assessing mTORC1 kinase activity using a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay, a common platform for

kinase inhibitor profiling.

1. Materials and Reagents:

Recombinant human mTORC1 complex

Biotinylated substrate peptide (e.g., Biotin-4E-BP1)

Europium-labeled anti-phospho-4E-BP1 antibody (Donor)

Streptavidin-conjugated fluorophore (e.g., APC or DyLight 650) (Acceptor)

Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35

ATP

Test compound serially diluted in DMSO

384-well white microplates

TR-FRET compatible plate reader
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2. Procedure:

Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction

Buffer.

Add the diluted compound or DMSO control to the wells of a 384-well plate.

Add the mTORC1 enzyme and the biotinylated substrate peptide to the wells.

Initiate the kinase reaction by adding ATP to each well.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA and the detection reagents

(Europium-labeled antibody and Streptavidin-conjugated acceptor).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for

antibody binding.

Measure the TR-FRET signal on a compatible plate reader, recording the emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the emission ratio (665 nm / 620 nm).

Determine IC50 values by plotting the percent inhibition (based on the emission ratio)

against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve.

Signaling Pathway and Experimental Workflow
Visualizations
Caption: Simplified mTOR signaling pathway illustrating key components and regulatory

relationships.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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